

Technical Guide: Physicochemical Properties of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

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Compound of Interest

Compound Name: 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic organic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications in oncology and infectious diseases.^{[1][2]} This document provides a comprehensive overview of the known physical and chemical properties of **6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde**, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in biological signaling pathways.

Core Physical and Chemical Properties

The fundamental physicochemical data for **6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde** are summarized below. It is crucial to distinguish this isomer from others, such as the 2-carbaldehyde or 8-carbaldehyde derivatives, as properties can differ significantly.

Property	Value	Source
CAS Number	30384-96-4	[3][4]
Molecular Formula	C ₈ H ₅ BrN ₂ O	[3][4]
Molecular Weight	225.04 g/mol	[3]
Appearance	Yellow powder	[3]
Melting Point	Not explicitly reported for this isomer. A related compound, 6-Bromo-3-pyridinecarboxaldehyde, has a melting point of 104-110 °C.	

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde**.

Spectroscopy	Data
¹ H NMR (DMSO-d ₆ , 300 MHz)	δ 9.94 (s, 1H), 9.50 (s, 1H), 8.54 (s, 1H), 7.86-7.85 (m, 2H)[3]
Mass Spectrometry (MS)	(m/z): 226 (M + 1) ⁺ [3]

Experimental Protocols

The synthesis of **6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde** is typically achieved through the condensation of a substituted aminopyridine with a suitable three-carbon aldehyde equivalent.

Synthesis from 2-Amino-5-bromopyridine and 2-Bromomalonaldehyde[3]

This procedure outlines a common method for the preparation of the title compound.

Materials:

- 2-Amino-5-bromopyridine
- 2-Bromomalonaldehyde
- Acetonitrile (ACN)
- Saturated sodium bicarbonate solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether

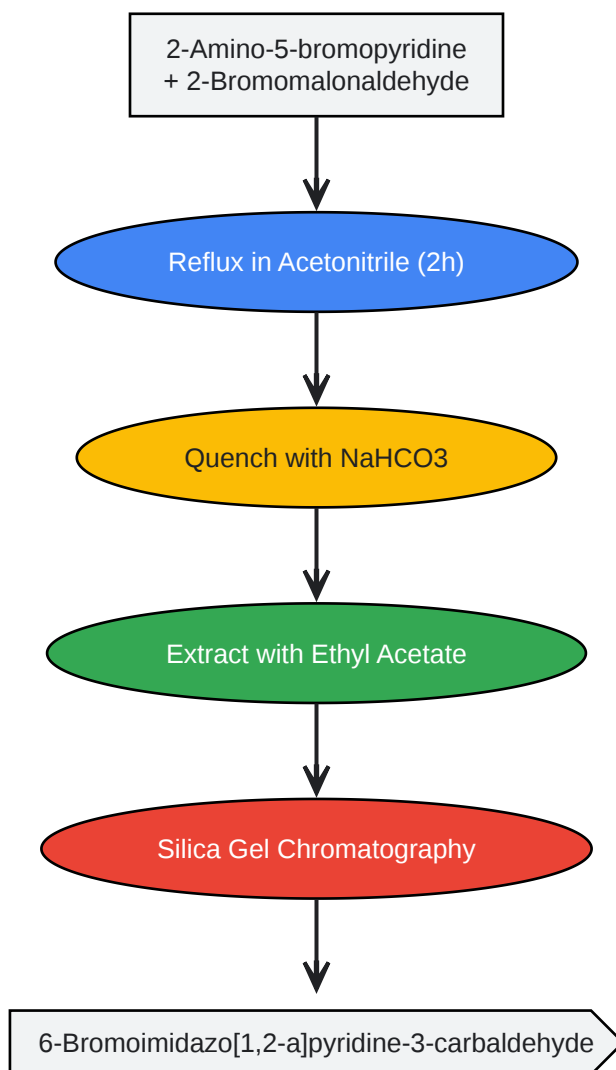
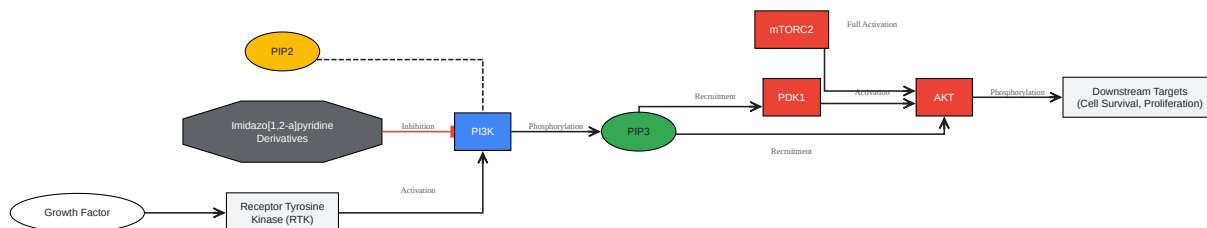
Procedure:

- To a solution of 2-amino-5-bromopyridine (5000 mg, 28.90 mmol) in acetonitrile, add 2-bromomalonaldehyde (5230 mg, 34.68 mmol).
- Heat the reaction mixture to reflux for 2 hours.
- Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in petroleum ether to yield **6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde** as a yellow powder.

Biological Context and Signaling Pathways

The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities. Notably, compounds from this class have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in various human cancers.^[2] Inhibition of PI3K α , a key isoform in this pathway, can lead to cell cycle arrest and apoptosis in cancer cells.

The diagram below illustrates the canonical PI3K/AKT signaling pathway, a key target for many imidazo[1,2-a]pyridine derivatives.



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